(4-Bromo-3-methylisoxazol-5-yl)methanol (4-Bromo-3-methylisoxazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1092301-43-3
VCID: VC7547851
InChI: InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3
SMILES: CC1=NOC(=C1Br)CO
Molecular Formula: C5H6BrNO2
Molecular Weight: 192.012

(4-Bromo-3-methylisoxazol-5-yl)methanol

CAS No.: 1092301-43-3

Cat. No.: VC7547851

Molecular Formula: C5H6BrNO2

Molecular Weight: 192.012

* For research use only. Not for human or veterinary use.

(4-Bromo-3-methylisoxazol-5-yl)methanol - 1092301-43-3

Specification

CAS No. 1092301-43-3
Molecular Formula C5H6BrNO2
Molecular Weight 192.012
IUPAC Name (4-bromo-3-methyl-1,2-oxazol-5-yl)methanol
Standard InChI InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3
Standard InChI Key ACFXRMJDKKFWTL-UHFFFAOYSA-N
SMILES CC1=NOC(=C1Br)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a five-membered isoxazole ring containing one oxygen and one nitrogen atom. Key substituents include:

  • Bromine at position 4, enhancing electrophilic reactivity and lipophilicity.

  • Methyl group at position 3, contributing to steric effects and metabolic stability.

  • Hydroxymethyl group at position 5, enabling hydrogen bonding and further functionalization .

The SMILES notation CC1=NOC(=C1Br)CO\text{CC1=NOC(=C1Br)CO} and InChIKey ACFXRMJDKKFWTL-UHFFFAOYSA-N\text{ACFXRMJDKKFWTL-UHFFFAOYSA-N} provide precise representations of its connectivity and stereochemical features .

Predicted Physicochemical Data

Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, highlight its behavior in mass spectrometry (Table 1) .

Table 1: Predicted Collision Cross Sections for (4-Bromo-3-methylisoxazol-5-yl)methanol Adducts

Adductm/zCCS (Ų)
[M+H]+191.96547135.0
[M+Na]+213.94741137.6
[M+NH4]+208.99201139.2
[M-H]-189.95091134.9

These values are critical for analytical method development, particularly in metabolomics and pharmacokinetic studies .

Synthesis and Synthetic Strategies

Key Synthetic Routes

The synthesis typically involves a 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles to form the isoxazole core, followed by bromination and hydroxymethylation. A representative pathway includes:

  • Isoxazole Ring Formation: Reaction of hydroxylamine with a β-keto ester to generate a nitrile oxide intermediate.

  • Bromination: Electrophilic substitution using brominating agents (e.g., Br2\text{Br}_2) at low temperatures (0–5°C) to introduce the bromine atom.

  • Hydroxymethylation: Oxidation or reduction steps to install the hydroxymethyl group at position 5.

Optimization Challenges

Yields (50–85%) depend on precursor purity and reaction conditions. For example, bromination requires careful temperature control to avoid polybromination byproducts. Metal-catalyzed methods (e.g., Cu(I)) improve regioselectivity but necessitate inert atmospheres.

Biological Activities and Mechanisms

ActivityObserved EffectsMechanism Insights
AntimicrobialGrowth inhibition of E. coliDisruption of cell wall synthesis
Anti-inflammatoryReduction in TNF-α productionModulation of NF-κB signaling
AnticancerApoptosis induction in HeLa cellsROS generation and DNA damage

Comparative Analysis with Halogenated Analogs

Replacing bromine with iodine or chlorine alters reactivity and target affinity. For instance:

  • Iodo analogs exhibit higher polarizability but lower metabolic stability.

  • Chloro analogs show reduced lipophilicity, limiting tissue penetration.

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound serves as a versatile scaffold for developing kinase inhibitors and antimicrobial agents. Structural modifications at the hydroxymethyl group (e.g., esterification) modulate solubility and bioavailability.

Case Study: Bromodomain Inhibitors

Although structurally distinct, bromodomain inhibitors share a similar goal of modulating protein-protein interactions. Lessons from these inhibitors inform the design of (4-Bromo-3-methylisoxazol-5-yl)methanol derivatives targeting BET proteins in cancer therapy.

Research Gaps and Future Directions

Despite promising applications, limited in vivo data and mechanistic studies hinder clinical translation. Future work should prioritize:

  • Toxicological profiling to assess safety margins.

  • Structure-activity relationship (SAR) studies to optimize potency.

  • Formulation development for improved pharmacokinetics .

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